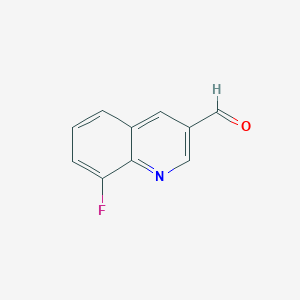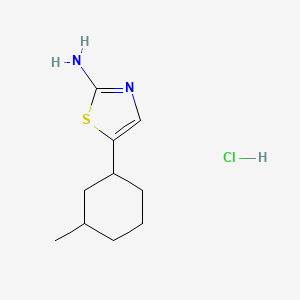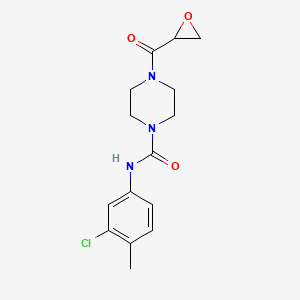
8-Fluoroquinolina-3-carbaldehído
Descripción general
Descripción
8-Fluoroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNO and its molecular weight is 175.162. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
8-Fluoroquinolina-3-carbaldehído y sus derivados han mostrado una actividad antibacteriana significativa . Por ejemplo, los compuestos sintetizados a partir de 2-Cloro-7-fluoroquinolina-3-carbaldehídos demostraron actividad contra E. coli, P. aeruginosa, S. aureus y S. pyogenes . Específicamente, el compuesto 8 mostró una mejor zona de inhibición contra P. aeruginosa en comparación con la ciprofloxacina .
Actividad Antioxidante
Estos compuestos también exhiben actividades antioxidantes. La IC 50 para la actividad de eliminación de radicales de los compuestos sintetizados fue de 5,31 a 16,71 μg/mL .
Inhibición Enzimática
Los compuestos sintetizados a partir de this compound han demostrado inhibir enzimas como E. coli DNA girasa B y topoisomerasa IIα humana . Las afinidades de unión de los compuestos sintetizados fueron de − 6,1 a − 7,2 kcal/mol contra E. coli DNA girasa B y − 6,8 a − 7,4 kcal/mol contra topoisomerasa IIα humana .
Desarrollo de Fármacos
This compound se utiliza como andamiaje en el desarrollo de fármacos . Las propiedades de similitud con fármacos se evaluaron utilizando SwissADME y PreADMET . Todos los compuestos sintetizados cumplieron con la regla de cinco de Lipinski sin violación .
Síntesis de Nuevos Derivados de Quinolina
This compound se utiliza en la síntesis de nuevos derivados de quinolina . El cloro en el fluoroquinolina-3-carbaldehído fue reemplazado por varios nucleófilos. El grupo funcional aldehído también se convirtió en grupos ácido carboxílico e imina utilizando un agente oxidante y varias aminas .
Síntesis de Pinacol de Quinolina
Se sintetizó un nuevo pinacol de quinolina por pinacolinazación de 2-metoxquinolina-3-carbaldehído que se logró mediante una combinación de reactivo de polvo de aluminio e hidróxido de potasio a temperatura ambiente en metanol .
Mecanismo De Acción
Target of Action
The primary targets of 8-Fluoroquinoline-3-carbaldehyde are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
8-Fluoroquinoline-3-carbaldehyde, like other fluoroquinolones, interacts with its targets by binding to the enzyme-DNA complex . This binding stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . The formation of these ternary complexes of drug, enzyme, and DNA block the progress of the replication fork .
Biochemical Pathways
The action of 8-Fluoroquinoline-3-carbaldehyde affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of DNA and interferes with the separation of replicated chromosomal DNA . This leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to their bioavailability and efficacy as antibacterial agents .
Result of Action
The molecular effect of 8-Fluoroquinoline-3-carbaldehyde’s action is the inhibition of DNA replication in bacteria . On a cellular level, this results in the inability of the bacteria to reproduce, leading to bacterial death . This makes 8-Fluoroquinoline-3-carbaldehyde an effective antibacterial agent .
Safety and Hazards
The safety data sheet for 8-Fluoroquinoline-3-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Quinoline and its derivatives have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . Hence, compounds with such scaffold have been used as leads in drug development . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
Análisis Bioquímico
Biochemical Properties
8-Fluoroquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and transcription . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can inhibit the enzymatic activity, leading to potential antibacterial effects. Additionally, 8-Fluoroquinoline-3-carbaldehyde can form Schiff bases with amino groups of proteins, altering their structure and function.
Cellular Effects
The effects of 8-Fluoroquinoline-3-carbaldehyde on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA gyrase and topoisomerase II, 8-Fluoroquinoline-3-carbaldehyde can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in bacterial cells . In mammalian cells, it may affect gene expression by modifying transcription factors or other regulatory proteins. Additionally, its interaction with cellular proteins can alter metabolic pathways, potentially leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 8-Fluoroquinoline-3-carbaldehyde exerts its effects through several mechanisms. It binds to the active sites of enzymes like DNA gyrase and topoisomerase II, inhibiting their activity . This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. Furthermore, the aldehyde group of 8-Fluoroquinoline-3-carbaldehyde can react with nucleophilic groups in proteins, forming covalent adducts that can inhibit enzyme function or alter protein structure. These interactions can lead to changes in gene expression, either by directly modifying transcription factors or by affecting signaling pathways that regulate gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoroquinoline-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects. Studies have shown that 8-Fluoroquinoline-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . This degradation can reduce its efficacy and alter its biological activity. Long-term exposure to 8-Fluoroquinoline-3-carbaldehyde in cell cultures has been observed to cause cumulative effects, such as increased cell death and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 8-Fluoroquinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily exert its intended biochemical effects, such as enzyme inhibition . At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Studies have shown that high doses of 8-Fluoroquinoline-3-carbaldehyde can lead to liver and kidney damage in animal models, indicating a threshold beyond which the compound becomes harmful. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
8-Fluoroquinoline-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which can oxidize the aldehyde group to a carboxylic acid . This metabolic transformation can influence the compound’s biological activity and toxicity. Additionally, 8-Fluoroquinoline-3-carbaldehyde can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and cellular energy production.
Transport and Distribution
The transport and distribution of 8-Fluoroquinoline-3-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters . Once inside the cell, 8-Fluoroquinoline-3-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its ability to reach target sites within the cell.
Subcellular Localization
8-Fluoroquinoline-3-carbaldehyde exhibits specific subcellular localization patterns that can influence its activity. It is often found in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by its ability to diffuse through the nuclear membrane and bind to nuclear components. Additionally, 8-Fluoroquinoline-3-carbaldehyde can localize to other organelles, such as the mitochondria, where it may affect mitochondrial function and energy production. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Propiedades
IUPAC Name |
8-fluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWYDHUNAAEUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-54-8 | |
| Record name | 8-fluoroquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)
![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)
![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)

![1-benzyl-5-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2535127.png)
![8-[(2R)-1-[[6-(4,6-Dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide](/img/structure/B2535128.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)

